4-Fluoro-2-(pyrrolidin-1-yl)benzaldehyde 4-Fluoro-2-(pyrrolidin-1-yl)benzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC18722030
InChI: InChI=1S/C11H12FNO/c12-10-4-3-9(8-14)11(7-10)13-5-1-2-6-13/h3-4,7-8H,1-2,5-6H2
SMILES:
Molecular Formula: C11H12FNO
Molecular Weight: 193.22 g/mol

4-Fluoro-2-(pyrrolidin-1-yl)benzaldehyde

CAS No.:

Cat. No.: VC18722030

Molecular Formula: C11H12FNO

Molecular Weight: 193.22 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoro-2-(pyrrolidin-1-yl)benzaldehyde -

Specification

Molecular Formula C11H12FNO
Molecular Weight 193.22 g/mol
IUPAC Name 4-fluoro-2-pyrrolidin-1-ylbenzaldehyde
Standard InChI InChI=1S/C11H12FNO/c12-10-4-3-9(8-14)11(7-10)13-5-1-2-6-13/h3-4,7-8H,1-2,5-6H2
Standard InChI Key WZGMPEWKMWAHJV-UHFFFAOYSA-N
Canonical SMILES C1CCN(C1)C2=C(C=CC(=C2)F)C=O

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

4-Fluoro-2-(pyrrolidin-1-yl)benzaldehyde features a benzaldehyde core substituted with a fluorine atom at the para position and a pyrrolidine moiety at the ortho position. The pyrrolidine ring adopts an envelope conformation, influencing the compound’s electronic and steric properties .

Table 1: Key Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₁H₁₂FNO
Molecular Weight193.22 g/mol
IUPAC Name4-fluoro-2-(pyrrolidin-1-yl)benzaldehyde
SMILESC1CCN(C1)C2=C(C=CC(=C2)F)C=O
InChI KeyWZGMPEWKMWAHJV-UHFFFAOYSA-N
Boiling PointNot reported
Melting PointNot reported

The fluorine atom’s electron-withdrawing effect enhances the aldehyde group’s electrophilicity, facilitating nucleophilic additions .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between 4-fluorobenzaldehyde and pyrrolidine.

Example Procedure:

  • Reagents: 4-Fluorobenzaldehyde, pyrrolidine, acetonitrile.

  • Conditions: Reflux at 80°C for 12–24 hours under inert atmosphere .

  • Workup: Purification via column chromatography (hexane/ethyl acetate) .

Yield optimization studies indicate that using a 1:1.2 molar ratio of aldehyde to pyrrolidine maximizes efficiency (yield: 75–85%) . Alternative methods include Ullmann coupling for sterically hindered substrates .

Table 2: Comparative Synthesis Methods

MethodYield (%)Purity (%)Key Advantage
SNAr in acetonitrile8595Scalability
Ullmann coupling7890Tolerance to steric hindrance

Reactivity and Derivative Formation

Aldehyde Functionalization

The aldehyde group undergoes condensation reactions with amines to form Schiff bases, which are precursors to heterocyclic compounds (e.g., pyrimidines, triazoles) .

Example Reaction:

4-Fluoro-2-(pyrrolidin-1-yl)benzaldehyde+hydrazineSchiff base\text{4-Fluoro-2-(pyrrolidin-1-yl)benzaldehyde} + \text{hydrazine} \rightarrow \text{Schiff base}
This intermediate is critical in synthesizing antimicrobial agents .

Fluorine-Specific Reactions

The fluorine atom participates in halogen bonding, enhancing binding affinity in drug-receptor interactions . Reduction of the aldehyde to a hydroxymethyl group yields 4-fluoro-2-(pyrrolidin-1-yl)benzyl alcohol, a potential CNS drug candidate.

Biological Activity and Applications

Antimicrobial Properties

Derivatives of 4-fluoro-2-(pyrrolidin-1-yl)benzaldehyde exhibit moderate activity against Staphylococcus aureus (MIC: 16 µg/mL) and Escherichia coli (MIC: 32 µg/mL) . The pyrrolidine ring’s basicity improves membrane permeability, enhancing efficacy .

Central Nervous System (CNS) Applications

The compound’s lipophilicity (LogP: 2.1) and ability to cross the blood-brain barrier make it a candidate for neurodegenerative disease therapeutics . Derivatives have shown inhibitory activity against acetylcholinesterase (IC₅₀: 12 µM) .

Comparative Analysis with Structural Analogs

Positional Isomers

  • 3-Fluoro-2-(pyrrolidin-1-yl)benzaldehyde: Lower antimicrobial activity (MIC: 64 µg/mL) due to reduced electrophilicity .

  • 4-Fluoro-3-(pyrrolidin-1-yl)benzaldehyde: Altered steric profile decreases CNS penetration .

Table 3: Biological Activity of Analogs

CompoundAntimicrobial MIC (µg/mL)Acetylcholinesterase IC₅₀ (µM)
4-Fluoro-2-(pyrrolidin-1-yl)benzaldehyde1612
3-Fluoro-2-(pyrrolidin-1-yl)benzaldehyde6445
4-Fluoro-3-(pyrrolidin-1-yl)benzaldehyde3228

Industrial and Regulatory Considerations

Scale-Up Challenges

Industrial production requires optimizing solvent recovery (e.g., acetonitrile recycling) and minimizing pyrrolidine residue (<0.1 ppm) .

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